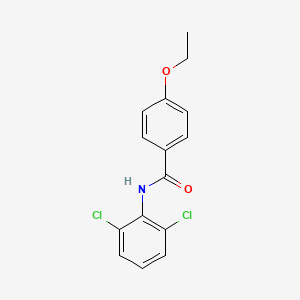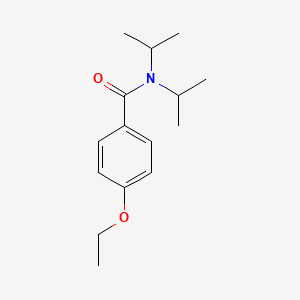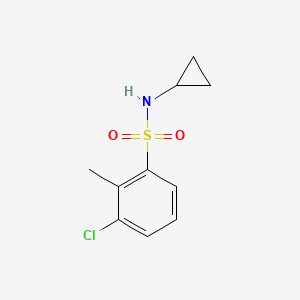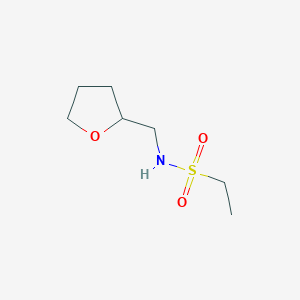![molecular formula C12H16ClNO2S B10965916 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B10965916.png)
1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine is an organic compound with the molecular formula C12H16ClNO2S It is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 3-chloro-2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine typically involves the sulfonylation of piperidine with 3-chloro-2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine+3-Chloro-2-methylbenzenesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-[(3-Amino-2-methylphenyl)sulfonyl]piperidine.
Oxidation: this compound oxide.
Reduction: 1-[(3-Chloro-2-methylphenyl)sulfanyl]piperidine.
Scientific Research Applications
1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The sulfonyl group can interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
1-[(3-Chloro-2-methylphenyl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of piperidine.
1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine: Contains a pyrrolidine ring.
1-[(3-Chloro-2-methylphenyl)sulfonyl]azepane: Features an azepane ring.
Uniqueness: 1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine is unique due to its specific combination of a piperidine ring and a sulfonyl group attached to a chlorinated methylphenyl moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO2S |
|---|---|
Molecular Weight |
273.78 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16ClNO2S/c1-10-11(13)6-5-7-12(10)17(15,16)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
InChI Key |
CEINNBQMLQCTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10965838.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10965840.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10965849.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10965881.png)
![1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10965887.png)

![1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965900.png)


![{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid](/img/structure/B10965936.png)
![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10965942.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B10965943.png)
